7-(4-Ethylphenyl)-7-oxoheptanoic acid
Description
Overview of Keto-Carboxylic Acid Derivatives in Organic and Medicinal Chemistry
Keto-carboxylic acids are valuable intermediates in organic synthesis, providing two reactive centers that can be manipulated to construct more complex molecular architectures. The carbonyl group of the ketone and the carboxyl group can undergo a wide array of chemical transformations, making them versatile building blocks for the synthesis of heterocyclic compounds, polymers, and other functional materials.
In the realm of medicinal chemistry, the keto-carboxylic acid motif is found in a variety of biologically active molecules. For instance, certain arylpropionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The presence of both a hydrophobic aryl group and a polar carboxylic acid is often a key feature for their pharmacological activity. researchgate.net
Defining the Research Landscape of 7-(4-Ethylphenyl)-7-oxoheptanoic Acid and its Structural Homologs
This compound is a specific example of an aryl keto-acid. Its structure consists of a seven-carbon heptanoic acid chain, with a ketone at the 7-position and a carboxylic acid at the 1-position. The ketone is further substituted with a 4-ethylphenyl group.
While specific research on this compound is limited, the broader class of 7-aryl-7-oxoheptanoic acids and related structures have been investigated. For example, structural analogs where the ethylphenyl group is replaced by other substituents have been synthesized for various research purposes. These include compounds like 7-(2-ethoxyphenyl)-7-oxoheptanoic acid and 7-(4-nitrophenyl)-7-oxoheptanoic acid. orientjchem.orgkeyorganics.net The synthesis of 6-aryl-4-oxohexanoic acids has been explored for their potential anti-inflammatory properties, suggesting that the aryl-oxo-alkanoic acid scaffold is of interest for developing new therapeutic agents. nih.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 502651-42-5 |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| Boiling Point | 433.32°C at 760 mmHg |
| Flash Point | 230.003°C |
| Density | 1.075 g/cm³ |
| LogP | 3.46680 |
This data is compiled from publicly available chemical supplier information. lookchem.com
Significance and Future Directions in Chemical Synthesis and Biological Probe Development
The significance of this compound and its homologs lies in their potential as scaffolds for the development of new chemical entities with tailored properties. The synthetic accessibility of these compounds, likely through established methods such as Friedel-Crafts acylation, makes them attractive targets for chemical exploration. nih.govorganic-chemistry.orgnih.gov
A probable synthetic route to this compound involves the Friedel-Crafts acylation of ethylbenzene (B125841) with a derivative of heptanedioic acid, such as the mono-acid chloride or anhydride (B1165640). This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones. organic-chemistry.org
Table 2: Potential Synthetic Precursors for this compound
| Precursor 1 | Precursor 2 | Reaction Type |
| Ethylbenzene | Heptanedioic acid monochloride | Friedel-Crafts Acylation |
| Ethylbenzene | Heptanedioic anhydride | Friedel-Crafts Acylation |
Future research in this area could focus on several key aspects:
Optimization of Synthetic Routes: Developing efficient and scalable syntheses for this compound and a library of its analogs with diverse substituents on the phenyl ring.
Biological Screening: Investigating the biological activities of these compounds. Given the anti-inflammatory potential of similar aryl-oxo-alkanoic acids, screening for activity in this area would be a logical starting point. nih.govresearchgate.net
Development of Biological Probes: The bifunctional nature of these molecules could be exploited to create biological probes. The carboxylic acid could be used as a handle for conjugation to other molecules, while the ethylphenyl group could be modified to include reporter groups.
Materials Science Applications: The rigid aromatic group and the flexible aliphatic chain could impart interesting properties for the development of new materials, such as liquid crystals or polymers.
Structure
3D Structure
Properties
IUPAC Name |
7-(4-ethylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-12-8-10-13(11-9-12)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSYCGLGWKMVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620422 | |
| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502651-42-5 | |
| Record name | 4-Ethyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502651-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Ethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 4 Ethylphenyl 7 Oxoheptanoic Acid
Strategic Approaches to C-C Bond Formation for Aromatic Ketone Introduction
The cornerstone of synthesizing 7-(4-Ethylphenyl)-7-oxoheptanoic acid lies in the efficient creation of the aryl-ketone linkage. Several powerful reactions are available to the synthetic chemist for this purpose, each with its own set of advantages and mechanistic nuances.
Friedel-Crafts Acylation: Optimization and Mechanistic Considerations
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. chemguide.co.ukmt.commasterorganicchemistry.comlibretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemguide.co.ukmt.commasterorganicchemistry.comlibretexts.orglibretexts.org For the synthesis of the target molecule, this would typically involve the reaction of ethylbenzene (B125841) with a derivative of heptanedioic acid, such as pimeloyl chloride or heptanedioic anhydride.
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst, commonly aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich ethylbenzene ring. The ethyl group on the benzene (B151609) ring is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance at the ortho position, the major product of the Friedel-Crafts acylation of ethylbenzene is the para-substituted isomer. oregonstate.edu This regioselectivity is advantageous for the synthesis of this compound.
Optimization of the Friedel-Crafts acylation focuses on several key parameters to maximize the yield of the desired product and minimize side reactions.
| Parameter | Considerations for Optimization |
| Lewis Acid Catalyst | Stoichiometric amounts are often required as the catalyst complexes with the product ketone. Alternative catalysts like iron(III) chloride or zinc chloride can be explored for milder conditions. |
| Solvent | A non-polar, inert solvent such as dichloromethane (B109758) or carbon disulfide is typically used to dissolve the reactants without interfering with the reaction. |
| Temperature | The reaction is often started at a low temperature and then gently heated to control the exothermic reaction and prevent side-product formation. |
| Acylating Agent | Pimeloyl chloride or heptanedioic anhydride can be used. The choice may depend on availability and reactivity. Using the mono-acid chloride of heptanedioic acid would be ideal to prevent diarylation. |
A critical consideration in this specific synthesis is the potential for the second carboxylic acid group of the heptanedioic acid derivative to react. To circumvent this, the carboxylic acid can be protected as an ester, which is generally less reactive under Friedel-Crafts conditions. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.
Grignard Reagent-Mediated Syntheses for Aryl-Ketone Linkages
Grignard reagents, organomagnesium halides, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. miracosta.edulibretexts.orgsigmaaldrich.com The synthesis of this compound via a Grignard reaction would involve the preparation of 4-ethylphenylmagnesium bromide, followed by its reaction with a suitable electrophilic derivative of heptanedioic acid. miracosta.edulibretexts.orgsigmaaldrich.com
The Grignard reagent, 4-ethylphenylmagnesium bromide, is prepared by reacting 4-bromoethylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov This reagent can then be reacted with an acyl halide, such as the mono-acid chloride of heptanedioic acid (6-chloroformylhexanoic acid), to form the desired ketone.
A significant challenge in using Grignard reagents to synthesize ketones is their high reactivity, which can lead to the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol as a byproduct. To control this, the reaction is typically carried out at low temperatures and the Grignard reagent is added slowly to the acyl chloride.
| Reactant | Role | Key Considerations |
| 4-Ethylphenylmagnesium bromide | Nucleophile | Must be prepared under strictly anhydrous conditions to prevent quenching by water. |
| 6-(Methoxycarbonyl)hexanoyl chloride | Electrophile | The ester group serves as a protecting group for the carboxylic acid, which would otherwise react with the Grignard reagent. |
| Reaction Conditions | Low temperature (-78 °C to 0 °C) | Helps to prevent the over-addition of the Grignard reagent to the ketone product. |
Following the Grignard reaction, an acidic workup is performed to protonate the intermediate and then the ester protecting group is hydrolyzed, typically under basic conditions followed by acidification, to yield this compound.
Alternative Cross-Coupling and Coupling Reactions for Aryl-Alkane Integration
Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for the formation of the aryl-ketone bond. The Suzuki-Miyaura coupling, in particular, has emerged as a robust method for C-C bond formation. nih.govnih.govorganic-chemistry.orgresearchgate.netnih.govclaremont.edu
In a potential Suzuki coupling approach to this compound, 4-ethylphenylboronic acid would be coupled with a derivative of heptanedioic acid that has been converted into a suitable electrophile, such as an acid chloride. This reaction is catalyzed by a palladium complex in the presence of a base.
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the electrophile, transmetalation of the organoboron species to the palladium complex, and reductive elimination of the final product, regenerating the palladium catalyst.
| Component | Example | Role in Catalytic Cycle |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | Sodium carbonate, potassium phosphate | Promotes the transmetalation step. |
| Organoboron Reagent | 4-Ethylphenylboronic acid | Provides the aryl group. |
| Electrophile | 6-(Methoxycarbonyl)hexanoyl chloride | Provides the acyl group. |
The Suzuki coupling is known for its high functional group tolerance, which would be advantageous in this synthesis, allowing for the presence of the ester group without interference.
Multi-Step Synthetic Routes and Reaction Cascades
Beyond the direct formation of the aryl-ketone bond, multi-step synthetic sequences provide alternative and often more controlled pathways to this compound. These routes can be designed to build the molecule by either elaborating a pre-existing heptanoic acid scaffold or by constructing the carbon chain onto a functionalized aromatic ring.
Elaboration from Heptanoic Acid Scaffolds
This approach begins with a seven-carbon aliphatic chain, such as heptanedioic acid (pimelic acid) or a derivative thereof, and then introduces the 4-ethylphenyl group. A common strategy involves converting one of the carboxylic acid groups of heptanedioic acid into a more reactive functional group, while the other is protected.
For instance, heptanedioic acid can be converted to its mono-ester, mono-acid chloride. This intermediate can then be used in a Friedel-Crafts acylation with ethylbenzene, as described in section 2.1.1.
Illustrative Synthetic Sequence:
Mono-esterification of Heptanedioic Acid: Heptanedioic acid is reacted with an alcohol (e.g., methanol) under acidic conditions to selectively form the monomethyl ester.
Conversion to Acid Chloride: The remaining carboxylic acid group of the monoester is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
Friedel-Crafts Acylation: The resulting acid chloride is reacted with ethylbenzene in the presence of a Lewis acid catalyst.
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid to yield the final product.
This multi-step approach offers greater control over the reaction and can prevent the formation of undesired byproducts, such as the diarylated product that could arise from the reaction of both ends of a heptanedioyl dichloride.
Construction via Aromatic Ring Functionalization
An alternative strategy starts with a functionalized 4-ethylphenyl ring and builds the seven-carbon chain onto it. This can be achieved through various C-C bond-forming reactions.
One plausible route could involve the acylation of ethylbenzene with a shorter ω-halo acyl chloride, followed by chain extension. For example, Friedel-Crafts acylation of ethylbenzene with 6-bromohexanoyl chloride would yield 6-bromo-1-(4-ethylphenyl)hexan-1-one. The terminal bromide can then be converted to a nitrile via nucleophilic substitution with sodium cyanide. Finally, hydrolysis of the nitrile group under acidic or basic conditions would furnish the desired carboxylic acid.
Potential Synthetic Pathway:
Friedel-Crafts Acylation: Ethylbenzene is reacted with 6-bromohexanoyl chloride and a Lewis acid catalyst.
Nitrile Formation: The resulting bromo-ketone is treated with sodium cyanide in a polar aprotic solvent like DMSO.
Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid using strong acid or base, followed by neutralization.
This method allows for the construction of the carbon chain in a stepwise manner, offering flexibility in the introduction of different chain lengths.
Stereoselective and Regioselective Synthesis Challenges and Solutions
The synthesis of this compound presents distinct challenges in controlling both regioselectivity and stereoselectivity. While the target molecule itself is achiral, stereoselective considerations become paramount in subsequent transformations, such as the reduction of the ketone. Regioselectivity is a critical factor during the formation of the carbon-carbon bond between the aromatic ring and the heptanoic acid chain, typically via Friedel-Crafts acylation.
Regioselective Synthesis: The Friedel-Crafts Acylation Challenge
The primary method for synthesizing this compound involves the Friedel-Crafts acylation of ethylbenzene with a derivative of heptanedioic acid, such as suberic anhydride or 7-chloro-7-oxoheptanoic acid, in the presence of a Lewis acid catalyst. The ethyl group on the benzene ring is an ortho-, para-directing activator. This directing effect leads to a significant challenge: the potential formation of a mixture of ortho and para isomers, which are often difficult to separate due to their similar physical properties. The formation of the meta isomer is generally minimal.
Challenges:
Isomer Formation: The primary challenge is to maximize the yield of the desired para-isomer (this compound) while minimizing the formation of the ortho-isomer (7-(2-Ethylphenyl)-7-oxoheptanoic acid).
Reaction Conditions: The ratio of para to ortho isomers is highly sensitive to the choice of catalyst, solvent, temperature, and the nature of the acylating agent. beilstein-journals.org Steric hindrance can influence the product distribution.
Solutions:
The key to achieving high regioselectivity in favor of the para-isomer lies in exploiting the steric bulk of the reactants and catalyst. The larger size of the incoming acyl group generally favors substitution at the less sterically hindered para position.
Choice of Catalyst: While traditional catalysts like aluminum chloride (AlCl₃) are effective, they can sometimes lead to a mixture of isomers. masterorganicchemistry.com Research into alternative Lewis acids has shown that milder or bulkier catalysts can enhance para-selectivity. For instance, iron(III) chloride (FeCl₃) has been used effectively and can favor para-acylation under specific conditions. beilstein-journals.org
Solvent and Temperature Control: The polarity of the solvent and the reaction temperature can significantly impact the isomer ratio. Non-polar solvents and lower temperatures often increase the selectivity for the para product by enhancing the kinetic control of the reaction and maximizing the influence of steric factors.
Nature of the Acylating Agent: Using a bulkier acylating agent can further disfavor substitution at the sterically crowded ortho position.
The table below summarizes how different reaction parameters can be adjusted to favor the desired para-regioselectivity in Friedel-Crafts acylation reactions analogous to the synthesis of this compound.
| Parameter | Condition for High Para-Selectivity | Rationale | Typical Outcome |
|---|---|---|---|
| Catalyst | Bulky Lewis Acids (e.g., Zeolites, certain metal triflates) | Steric hindrance between the catalyst-acylium ion complex and the ethyl group on the ring disfavors ortho-attack. | Increased para/ortho ratio |
| Temperature | Low Temperature (e.g., 0-25°C) | The transition state leading to the para-isomer is energetically favored; lower temperatures enhance this kinetic preference. | Improved selectivity |
| Solvent | Non-polar solvents (e.g., Carbon disulfide, Nitrobenzene) | Minimizes solvation of the intermediate carbocation, allowing steric effects to dominate product distribution. | Higher yield of para-isomer |
Stereoselective Synthesis: The Ketone Reduction Challenge
While this compound is achiral, its ketone functional group is a prochiral center. Subsequent reduction of this ketone to a hydroxyl group creates a chiral center, resulting in two enantiomers: (R)-7-(4-Ethylphenyl)-7-hydroxyheptanoic acid and (S)-7-(4-Ethylphenyl)-7-hydroxyheptanoic acid. The challenge, therefore, lies in developing highly stereoselective methods to produce a single enantiomer, which is often crucial for biological applications.
Challenges:
Achieving High Enantioselectivity: Standard reducing agents like sodium borohydride (B1222165) will produce a racemic mixture (a 50:50 mix of both enantiomers). Achieving a high enantiomeric excess (e.e.) requires the use of chiral reagents or catalysts.
Substrate Specificity: The effectiveness of a chiral catalyst can be highly dependent on the specific structure of the ketone substrate.
Solutions:
Significant advances in asymmetric synthesis offer robust solutions for the stereoselective reduction of prochiral ketones.
Asymmetric Catalytic Hydrogenation: This method employs a chiral catalyst, often based on transition metals like Ruthenium, Rhodium, or Iridium, coordinated to chiral ligands (e.g., BINAP). The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer.
Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers an environmentally friendly and highly selective alternative. mdpi.com These enzymes can operate under mild conditions and often provide exceptionally high enantiomeric excess (>99% e.e.). The selection of the appropriate enzyme is critical and often involves screening a library of different KREDs to find one with high activity and selectivity for the specific substrate. mdpi.com
The following table presents a comparative overview of potential stereoselective reduction methods for the ketone in this compound, based on findings for similar aryl ketones.
| Method | Catalyst/Reagent Example | Typical Enantiomeric Excess (e.e.) | Advantages | Challenges |
|---|---|---|---|---|
| Asymmetric Catalytic Hydrogenation | Ru-BINAP complexes | 85-99% | High turnover numbers, broad applicability. | Requires high-pressure hydrogen, expensive catalysts, potential for metal contamination. |
| Chiral Borane Reagents | Corey-Bakshi-Shibata (CBS) catalyst | 90-98% | Stoichiometric or catalytic use, predictable stereochemistry. | Requires stoichiometric amounts of borane, moisture-sensitive reagents. |
| Enzymatic Reduction | Ketoreductases (KREDs) | >99% | Extremely high selectivity, mild reaction conditions (aqueous media, room temp), environmentally benign. mdpi.com | Enzyme stability and cost, requires screening to find a suitable enzyme. mdpi.com |
Comprehensive Spectroscopic and Structural Characterization of 7 4 Ethylphenyl 7 Oxoheptanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for the complete structural assignment of 7-(4-Ethylphenyl)-7-oxoheptanoic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of every atom can be determined.
The structural framework of this compound was pieced together using a suite of NMR experiments. The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information on the chemical environment of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-ethylphenyl group, the methylene (B1212753) groups of the heptanoic acid chain, the ethyl group, and the exchangeable proton of the carboxylic acid. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl and carboxyl carbons, the aromatic carbons, and the aliphatic carbons of the chain and ethyl substituent.
To confirm the assignments from 1D spectra, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which are invaluable for tracing the connectivity within the aliphatic chain and the ethyl group. For instance, the protons on C-6 would show a correlation to the protons on C-5, which in turn would correlate with protons on C-4, and so on down the chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-to-¹³C one-bond correlations. This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include the link between the protons on C-6 and the carbonyl carbon (C-7), and the correlation between the aromatic protons and the same carbonyl carbon, thus confirming the connection of the heptanoic acid chain to the phenyl ring via the ketone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which are essential for determining the molecule's three-dimensional structure and preferred conformation.
The following tables summarize the predicted NMR data based on the structure of this compound.
Table 1: Predicted ¹H NMR Data
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2 | 2.35 | t | 2H |
| H-3 | 1.65 | p | 2H |
| H-4 | 1.35 | p | 2H |
| H-5 | 1.70 | p | 2H |
| H-6 | 2.95 | t | 2H |
| H-2', H-6' | 7.90 | d | 2H |
| H-3', H-5' | 7.30 | d | 2H |
| -CH₂- (Ethyl) | 2.70 | q | 2H |
| -CH₃ (Ethyl) | 1.25 | t | 3H |
Table 2: Predicted ¹³C NMR Data
| Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (-COOH) | 179.0 |
| C-2 | 34.0 |
| C-3 | 24.5 |
| C-4 | 28.8 |
| C-5 | 23.8 |
| C-6 | 38.5 |
| C-7 (=O) | 200.0 |
| C-1' | 134.5 |
| C-2', C-6' | 128.5 |
| C-3', C-5' | 128.0 |
| C-4' | 150.0 |
| -CH₂- (Ethyl) | 29.0 |
Table 3: Key Predicted HMBC Correlations
| Proton Position | Correlated Carbon Position |
|---|---|
| H-6 | C-5, C-7, C-1' |
| H-2', H-6' | C-7, C-4' |
| H-2 | C-1, C-3, C-4 |
The aliphatic chain of this compound is flexible, allowing for multiple conformations in solution. NMR spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH) and NOESY, can provide insight into these preferences. The magnitude of ³JHH between adjacent methylene groups can be related to the dihedral angle between the protons via the Karplus equation, offering information about the average conformation of the chain. Furthermore, NOESY experiments can reveal through-space proximities between protons that are distant in the primary structure, such as interactions between the aliphatic chain and the aromatic ring, which would indicate folded conformations. Variable temperature NMR studies could also be conducted to investigate the dynamic behavior and potential conformational exchange processes.
To further validate the experimental NMR assignments, computational methods are employed. Density Functional Theory (DFT) calculations, using the Gauge-Including Atomic Orbital (GIAO) method, are a reliable way to predict NMR chemical shifts. nih.govresearchgate.net The process involves first finding the lowest energy conformation of the molecule through computational geometry optimization. Subsequently, the NMR shielding constants are calculated for this conformation. nih.gov These theoretical values are then scaled and compared with the experimental chemical shifts. A strong correlation and low mean absolute error between the predicted and observed data provide a high degree of confidence in the structural assignment. nih.gov This computational validation is particularly useful for resolving ambiguities in complex spectra.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For this compound (molecular formula C₁₅H₂₀O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. This experimentally determined exact mass would then be compared to the theoretical mass calculated from the elemental composition. A match within a very small tolerance (typically <5 ppm) confirms the molecular formula, ruling out other potential elemental compositions.
Molecular Formula: C₁₅H₂₀O₃
Monoisotopic Mass: 248.14124 g/mol
Expected [M+H]⁺: 249.14852 m/z
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.
A plausible fragmentation pathway for this compound would involve characteristic cleavages around the carbonyl group and within the aliphatic chain. Key fragmentation mechanisms would include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of the C₅H₁₀COOH radical or the formation of the stable 4-ethylbenzoyl cation.
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the aliphatic chain to the carbonyl oxygen, followed by cleavage, is also possible.
Cleavage of the Ethyl Group: Fragmentation of the ethyl group from the aromatic ring is another expected pathway.
The resulting fragment ions help to confirm the connectivity of the molecular structure.
Table 4: Predicted Major Fragment Ions in MS/MS
| Predicted m/z | Proposed Fragment Structure / Loss |
|---|---|
| 133.0648 | [C₉H₉O]⁺ (4-ethylbenzoyl cation) |
| 119.0855 | [C₈H₁₁O]⁺ (Loss of CO from 4-ethylbenzoyl) |
| 105.0699 | [C₇H₅O]⁺ (Benzoyl cation, from loss of ethyl group) |
This comprehensive approach, combining various advanced NMR and MS techniques with computational validation, allows for the complete and confident structural characterization of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Key Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of a molecule's functional groups. For this compound, the spectra would be dominated by contributions from the carboxylic acid, the ketone, the aromatic ring, and the aliphatic chain.
The carboxylic acid group would be readily identifiable by a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. This broadening is due to extensive hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp band, usually in the region of 1700-1725 cm⁻¹.
The aromatic ketone carbonyl (C=O) stretch is also a prominent feature, expected to appear in the IR spectrum at a lower frequency than an aliphatic ketone, typically between 1680-1700 cm⁻¹, due to conjugation with the phenyl ring.
The 1,4-disubstituted benzene (B151609) ring would give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring would produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ range.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C=C stretching of the aromatic ring, which may be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The carbonyl stretching vibrations would also be visible, though typically weaker than in the IR spectrum.
Table 1: Predicted Infrared (IR) and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1725-1700 | Strong | Medium |
| Aromatic Ketone | C=O stretch | 1700-1680 | Strong | Medium |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium | Strong |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Weak | Strong |
| Aromatic Ring | C-H out-of-plane bend | 850-800 | Strong | Weak |
Note: The data in this table is predictive and based on typical values for the respective functional groups. Experimental values for this compound may vary.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable)
As of the latest available information, no public X-ray crystallographic data for this compound has been reported. Therefore, a detailed analysis of its solid-state structure is not possible at this time.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If a suitable single crystal of this compound were to be grown and analyzed, this technique would provide a wealth of structural information.
This would include:
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This would confirm the expected geometries of the carboxylic acid, ketone, and phenyl groups.
Intermolecular Interactions: Crucial information about how the molecules pack together in the solid state. For this compound, it would be expected to observe hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers. Other non-covalent interactions, such as π-stacking of the phenyl rings and van der Waals forces, would also be elucidated.
Without experimental data, any discussion of the specific crystal structure of this compound remains speculative. The presence of the flexible heptanoic acid chain would allow for various possible conformations in the solid state.
Chemical Reactivity and Reaction Mechanisms of 7 4 Ethylphenyl 7 Oxoheptanoic Acid
Reactivity of the Ketone Moiety in Nucleophilic and Electrophilic Reactions
The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. The reactivity of this group in 7-(4-Ethylphenyl)-7-oxoheptanoic acid is influenced by both the adjacent bulky 4-ethylphenyl group and the long carboxylic acid chain.
Carbonyl Additions and Condensation Pathways
The carbonyl carbon of the ketone is susceptible to attack by a variety of nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles for this type of reaction include organometallic reagents (like Grignard or organolithium reagents), hydrides, cyanides, and amines.
Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule (often water), are also anticipated. For instance, reaction with primary amines could yield imines, while reaction with hydroxylamine (B1172632) could form oximes.
Reductive Transformations of the Oxo Group
The ketone functionality can be reduced to a secondary alcohol or completely to a methylene (B1212753) group. The choice of reducing agent dictates the outcome.
Table 1: Predicted Products of Ketone Reduction in this compound
| Reagent | Predicted Product |
| Sodium borohydride (B1222165) (NaBH₄) | 7-(4-Ethylphenyl)-7-hydroxyheptanoic acid |
| Lithium aluminum hydride (LiAlH₄) | 7-(4-Ethylphenyl)heptane-1,7-diol |
| Clemmensen Reduction (Zn(Hg), HCl) | 7-(4-Ethylphenyl)heptanoic acid |
| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 7-(4-Ethylphenyl)heptanoic acid |
Note: LiAlH₄ will also reduce the carboxylic acid.
Reactivity of the Carboxylic Acid Moiety in Functionalization Reactions
The carboxylic acid group is another key reactive center in the molecule, primarily undergoing reactions at the carbonyl carbon and the acidic proton.
Esterification and Amidation Reactions for Derivatization
Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification), is a probable and important transformation. This reaction would yield the corresponding ester derivative.
Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, typically requiring a coupling agent (like dicyclohexylcarbodiimide (B1669883), DCC) to activate the carboxylic acid for nucleophilic attack by the amine. This process would result in the formation of an amide.
Decarboxylation and Related Processes
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for simple carboxylic acids. However, for β-keto acids, this process can occur readily upon heating. As this compound is a γ-keto acid, it is not expected to undergo facile thermal decarboxylation. Specific reagents or reaction conditions would be necessary to promote this transformation.
Influence of the 4-Ethylphenyl Substituent on Reaction Kinetics and Selectivity
The 4-ethylphenyl group attached to the ketone's carbonyl carbon exerts both electronic and steric effects that can modulate the reactivity of the molecule.
Electronic Effects: The ethyl group is a weak electron-donating group. Through hyperconjugation and induction, it can slightly increase the electron density on the aromatic ring, which in turn can have a minor influence on the electrophilicity of the carbonyl carbon. This slight electron-donating effect might marginally decrease the rate of nucleophilic attack on the ketone compared to an unsubstituted phenyl group.
Steric Effects: The 4-ethylphenyl group presents a significant steric hindrance around the carbonyl carbon. This bulkiness can impede the approach of nucleophiles, potentially slowing down the rate of carbonyl addition reactions. The steric hindrance would be more pronounced with larger nucleophiles. This effect could also play a role in diastereoselective reductions of the ketone if a chiral center is introduced elsewhere in the molecule or if chiral reagents are used.
Mechanistic Investigations of Key Organic Transformations of this compound
While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be derived from well-established mechanisms of its constituent functional groups: an aromatic ketone and a carboxylic acid. The key organic transformations this compound undergoes are related to these two reactive centers. Mechanistic investigations of analogous systems provide a robust framework for understanding the behavior of this molecule.
Synthesis via Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Mechanism
The most probable synthetic route to this compound is the Friedel-Crafts acylation of ethylbenzene (B125841) with a derivative of heptanedioic acid, such as heptanedioic anhydride (B1165640) or the corresponding acyl chloride. This reaction is a classic example of electrophilic aromatic substitution. science-revision.co.ukmt.com
The mechanism proceeds through several key steps:
Generation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent. iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen (or the halogen of an acyl chloride), which polarizes the bond to the leaving group and facilitates its departure. iitk.ac.in This results in the formation of a highly electrophilic and resonance-stabilized acylium ion. science-revision.co.uk
Electrophilic Attack: The π-electron system of the ethylbenzene ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. youtube.com This attack forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The ethyl group on the benzene (B151609) ring is an ortho-, para-director, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions, leading to the desired 4-ethylphenyl product.
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. libretexts.org This step regenerates the aromatic ring and the Lewis acid catalyst, yielding the final product, this compound. mt.comlibretexts.org
A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. science-revision.co.uklibretexts.org Additionally, the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation. mt.comlibretexts.org
| Step | Description | Key Intermediates/Transition States |
| 1 | Generation of the electrophile | Acylium ion (resonance-stabilized) |
| 2 | Nucleophilic attack by the aromatic ring | Arenium ion (sigma complex) |
| 3 | Deprotonation | Restoration of the aromatic ring |
Transformations of the Carbonyl Group: Reduction Mechanisms
The ketone functionality in this compound can be reduced to a methylene group (CH₂) to form 7-(4-ethylphenyl)heptanoic acid. Two common methods for this transformation under different pH conditions are the Clemmensen and Wolff-Kishner reductions.
Clemmensen Reduction (Acidic Conditions):
This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in While the precise mechanism is still debated due to its heterogeneous nature, it is thought to involve electron transfer from the surface of the zinc. wikipedia.orglibretexts.org The reaction is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in Proposed mechanistic pathways involve organozinc intermediates and possibly zinc carbenoids. wikipedia.org The strongly acidic conditions make this method unsuitable for molecules with acid-sensitive functional groups. unacademy.com
Wolff-Kishner Reduction (Basic Conditions):
This reaction involves the use of hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.comwikipedia.org The mechanism is well-defined and proceeds as follows:
Hydrazone Formation: The ketone reacts with hydrazine to form a hydrazone intermediate. wikipedia.orgorganicchemistrytutor.com
Deprotonation: The strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. wikipedia.org
Tautomerization and Nitrogen Elimination: A proton transfer, often mediated by the solvent, leads to a diimide anion. This intermediate is unstable and collapses, releasing nitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction forward. masterorganicchemistry.comwikipedia.org This step results in the formation of a carbanion.
Protonation: The carbanion is protonated by a protic solvent molecule to yield the final alkane product. byjus.com
The Wolff-Kishner reduction is complementary to the Clemmensen reduction, being suitable for compounds that are sensitive to strong acids. libretexts.orgunacademy.com
| Reduction Method | Reagents | Conditions | Proposed Key Intermediate(s) |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, Heat | Organozinc intermediates, Zinc carbenoids |
| Wolff-Kishner | N₂H₄, KOH, Ethylene Glycol | Basic, High Temperature | Hydrazone, Diimide anion, Carbanion |
Reactions at the Carboxylic Acid Terminus: Nucleophilic Acyl Substitution
The carboxylic acid group of this compound is a center for nucleophilic acyl substitution reactions, such as Fischer esterification and amide formation.
Fischer Esterification:
This reaction converts the carboxylic acid into an ester by heating it with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comlibretexts.org The mechanism involves several equilibrium steps: masterorganicchemistry.com
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. cerritos.edu
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated as the lone pair on the remaining hydroxyl group reforms the carbonyl double bond. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product. libretexts.org
The reaction is an equilibrium, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water produced is removed. libretexts.org
Amide Formation:
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. orgoreview.comlibretexts.org Therefore, a coupling agent, such as dicyclohexylcarbodiimide (DCC), is often used. jove.com The mechanism with DCC proceeds as follows:
Rational Design and Synthesis of 7 4 Ethylphenyl 7 Oxoheptanoic Acid Derivatives
Systematic Structural Modifications for Research Probes
The rational design of derivatives of 7-(4-Ethylphenyl)-7-oxoheptanoic acid for use as research probes involves a series of systematic structural modifications. These modifications are aimed at understanding structure-activity relationships (SAR) and optimizing the compound's interaction with biological systems. Key strategies include altering the length of the alkyl chain, modulating the electronic and steric properties of the aromatic ring, and introducing heteroatoms.
Homologation and Chain Length Variation of the Heptanoic Acid Backbone
Homologation, the process of incrementally increasing the length of a carbon chain, is a fundamental strategy in medicinal chemistry to explore the optimal spatial arrangement for biological activity. Varying the length of the heptanoic acid backbone of this compound can significantly impact its pharmacokinetic and pharmacodynamic properties.
The synthesis of homologs can be achieved through various established synthetic routes. For instance, a Friedel-Crafts acylation of ethylbenzene (B125841) with dicarboxylic acid anhydrides of varying lengths (e.g., succinic, glutaric, adipic, pimelic, suberic anhydrides) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a series of ω-(4-ethylbenzoyl)alkanoic acids.
The table below illustrates a hypothetical series of homologs and the expected trend in lipophilicity, which can influence cell permeability and binding to hydrophobic pockets of target proteins.
| Compound Name | Alkyl Chain Length | Calculated logP (Illustrative) | Potential Impact on Biological Activity |
| 5-(4-Ethylphenyl)-5-oxopentanoic acid | 5 | 2.8 | May favor binding to targets with smaller binding pockets. |
| 6-(4-Ethylphenyl)-6-oxohexanoic acid | 6 | 3.2 | Intermediate length, potentially balancing solubility and membrane permeability. |
| This compound | 7 | 3.6 | Parent compound, baseline for comparison. |
| 8-(4-Ethylphenyl)-8-oxooctanoic acid | 8 | 4.0 | Increased lipophilicity may enhance membrane interactions but could decrease aqueous solubility. |
| 9-(4-Ethylphenyl)-9-oxononanoic acid | 9 | 4.4 | Further increased lipophilicity might lead to non-specific binding or aggregation. |
Note: The logP values are illustrative and would need to be experimentally determined or more accurately calculated for a real dataset.
Aromatic Ring Substituent Effects: Electronic and Steric Modulations
Modification of the substituents on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the molecule. The 4-ethyl group of the parent compound can be replaced with a variety of other substituents to probe their effects on biological activity.
Steric Effects: The size and shape of the substituent can influence how the molecule fits into a binding site. Replacing the ethyl group with a smaller methyl group or a larger tert-butyl group can help to map the steric tolerance of a target's binding pocket.
The synthesis of these analogs can be achieved by Friedel-Crafts acylation of the appropriately substituted benzene (B151609) derivative with pimeloyl chloride or pimelic anhydride (B1165640).
Below is an illustrative data table summarizing the potential effects of different substituents on the 4-position of the phenyl ring.
| Substituent (R) | Electronic Effect | Steric Effect | Potential Impact on Activity |
| -H | Neutral | Minimal | Baseline for substituent effects. |
| -CH₃ | Weakly Electron-Donating | Small | May slightly enhance binding through hydrophobic interactions. |
| -CH₂CH₃ | Weakly Electron-Donating | Moderate | Parent compound. |
| -OCH₃ | Strongly Electron-Donating | Moderate | Could form hydrogen bonds and alter electronic interactions. |
| -Cl | Weakly Electron-Withdrawing, Inductive | Moderate | Can introduce halogen bonding interactions. |
| -CF₃ | Strongly Electron-Withdrawing | Moderate | May decrease susceptibility to metabolic oxidation and alter electronic interactions. |
| -C(CH₃)₃ | Weakly Electron-Donating, Bulky | Large | Probes for steric hindrance in the binding site. |
Heteroatom Substitution within the Alkyl Chain or Aromatic Ring
The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, is a common bioisosteric replacement strategy in drug design. This can lead to significant changes in polarity, hydrogen bonding capacity, and metabolic stability.
Alkyl Chain Modification: Replacing a methylene (B1212753) (-CH₂-) group in the heptanoic acid chain with an oxygen atom to form an ether linkage can increase polarity and flexibility. Similarly, introducing a nitrogen atom could provide a site for further functionalization or salt formation to improve solubility.
Aromatic Ring Modification: The phenyl ring can be replaced with a heteroaromatic ring, such as pyridine (B92270) or thiophene. This alters the electronic distribution and can introduce new points of interaction with a biological target. For example, a pyridine ring introduces a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions.
Synthetic Strategies for Biologically Relevant Conjugates and Linkers
The structure of this compound, with its terminal carboxylic acid, makes it an attractive candidate for use as a linker in the construction of more complex, biologically active molecules.
Integration into Proteolysis-Targeting Chimeras (PROTACs) as Linker Components
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a crucial role in determining the efficacy of the PROTAC by controlling the distance and orientation between the two recruited proteins.
Alkyl chains are common motifs in PROTAC linkers. The heptanoic acid backbone of this compound provides a suitable length and degree of flexibility for many PROTAC applications. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands) via standard amide bond formation. The aromatic end of the molecule could then be functionalized to attach a ligand for the protein of interest.
Synthesis of Amide and Ester Derivatives for Biological Screening
To explore the biological potential of this compound, a library of its amide and ester derivatives can be synthesized and screened. These derivatives can exhibit different physicochemical properties, such as solubility, stability, and cell permeability, which can translate to varied biological activities.
Amide Synthesis: The carboxylic acid can be activated, for example with a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by conversion to an acyl chloride, and then reacted with a diverse range of primary or secondary amines to generate a library of amides.
Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or through reaction of the corresponding acyl chloride with an alcohol.
The following table provides examples of potential amide and ester derivatives and their intended purpose in a biological screening campaign.
| Derivative Type | R Group Example | Synthetic Approach | Purpose of Derivatization |
| Primary Amide | -NH₂ | Activation of carboxylic acid followed by reaction with ammonia. | Increase polarity and hydrogen bonding potential. |
| Secondary Amide | -NHCH₂Ph (Benzylamine) | EDC coupling with benzylamine. | Introduce steric bulk and potential for pi-stacking interactions. |
| Tertiary Amide | -N(CH₃)₂ (Dimethylamine) | Acyl chloride route with dimethylamine. | Remove hydrogen bond donor capacity and increase metabolic stability. |
| Methyl Ester | -OCH₃ | Fischer esterification with methanol. | Increase lipophilicity and cell permeability (prodrug strategy). |
| Ethyl Ester | -OCH₂CH₃ | Reaction of acyl chloride with ethanol. | Further increase lipophilicity compared to methyl ester. |
Exploring Novel Scaffolds Incorporating the this compound Motif
The exploration of novel chemical scaffolds is a cornerstone of modern medicinal chemistry, aiming to generate structurally diverse molecules with the potential for improved biological activity, selectivity, and pharmacokinetic profiles. The this compound motif serves as a versatile building block for the construction of a wide array of new molecular architectures. The presence of a carboxylic acid, a ketone, a flexible aliphatic chain, and an aromatic ring provides multiple handles for synthetic modification.
The rational design of novel scaffolds often begins with an analysis of the structural features of the parent molecule that are crucial for its biological activity. Computational modeling techniques, such as molecular docking and pharmacophore mapping, can provide valuable insights into the key interactions between the molecule and its biological target. This information can then be used to guide the design of new scaffolds that retain these essential interactions while exploring new chemical space.
One common strategy for scaffold diversification is the construction of heterocyclic rings, which are present in a large number of approved pharmaceutical agents. The 1,3-relationship between the ketone and the carboxylic acid in this compound makes it an ideal precursor for the synthesis of various five-, six-, and seven-membered heterocycles through condensation reactions with dinucleophiles.
For instance, the reaction with hydrazine (B178648) or its substituted derivatives can lead to the formation of pyridazinones or dihydropyridazinones. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, while reaction with ureas or thioureas can afford pyrimidinones (B12756618) or pyrimidinethiones. The choice of the dinucleophile allows for the introduction of diverse substituents and the fine-tuning of the physicochemical properties of the resulting scaffold.
| Dinucleophile | Resulting Heterocyclic Scaffold | Potential for Further Diversification |
|---|---|---|
| Hydrazine Hydrate | Pyridazinone | N-alkylation, N-arylation |
| Phenylhydrazine | N-Phenylpyridazinone | Substitution on the phenyl ring |
| Hydroxylamine | Isoxazole | Variations in the substituent on the nitrogen |
| Urea | Pyrimidinone | N-alkylation, N-arylation |
| Thiourea | Pyrimidinethione | S-alkylation, conversion to other functional groups |
Another powerful approach to generating novel scaffolds is through intramolecular cyclization reactions. These reactions can lead to the formation of rigid, conformationally constrained analogs, which can exhibit enhanced potency and selectivity. For example, intramolecular Friedel-Crafts acylation of the carboxylic acid onto the appended 4-ethylphenyl ring can result in the formation of a fused tricyclic system. The regioselectivity of this reaction would be directed by the activating effect of the ethyl group.
Bioisosteric replacement is another key strategy in the design of novel scaffolds. This involves the substitution of a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. In the context of this compound, the carboxylic acid moiety could be replaced with other acidic groups such as a tetrazole or a hydroxamic acid. The ketone carbonyl group could be replaced by an oxime, a hydrazone, or a gem-difluoro group to modulate its hydrogen bonding capacity and metabolic stability.
The following table summarizes some of the potential synthetic transformations that can be employed to generate novel scaffolds from the this compound motif.
| Functional Group | Potential Reaction | Resulting Scaffold/Moiety |
|---|---|---|
| Carboxylic Acid | Amide bond formation | Amides |
| Carboxylic Acid | Esterification | Esters |
| Ketone | Reductive amination | Secondary amines |
| Ketone | Wittig reaction | Alkenes |
| Aromatic Ring | Suzuki coupling | Biaryl compounds |
Computational Chemistry and Theoretical Studies on 7 4 Ethylphenyl 7 Oxoheptanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. By solving the Schrödinger equation in an approximate manner, DFT can provide detailed information about the electron distribution, which in turn dictates the molecule's stability and reactivity.
A typical DFT study on 7-(4-Ethylphenyl)-7-oxoheptanoic acid would involve geometry optimization of the molecule to find its lowest energy conformation. This is often performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules of this size.
From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylphenyl group, while the LUMO would likely be centered around the carbonyl group and the carboxylic acid moiety, which are electron-withdrawing.
Furthermore, a Natural Bond Orbital (NBO) analysis can be performed to study charge distribution and intramolecular interactions, such as hyperconjugation. The calculated Mulliken charges on each atom can also provide insights into the molecule's reactivity and intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Mulliken Charge on Carbonyl Carbon | +0.55 e |
| Mulliken Charge on Carbonyl Oxygen | -0.60 e |
The data in this table is interactive and can be sorted or filtered.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations are particularly useful for understanding the conformational flexibility of the heptanoic acid chain and the influence of the solvent environment on the molecule's structure.
An MD simulation of this compound would typically be performed using a classical force field, such as AMBER or CHARMM, which models the molecule as a collection of atoms connected by springs. The molecule would be placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system is then allowed to evolve over a period of nanoseconds, with the trajectories of all atoms being recorded.
Analysis of the MD trajectory can reveal the preferred conformations of the molecule. The long aliphatic chain of this compound is expected to be highly flexible, adopting a range of folded and extended conformations. Key dihedral angles along the chain can be monitored to identify the most stable rotamers.
The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time can be calculated to assess its structural stability. A stable RMSD value indicates that the molecule has reached an equilibrium state in the simulation. The Radius of Gyration (Rg) can also be calculated to understand the compactness of the molecule over time. Additionally, the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules can be analyzed to understand solvent effects on the molecule's conformation and solubility.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Water
| Parameter | Value |
| Force Field | AMBER99 |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Average RMSD | 2.1 Å |
| Average Radius of Gyration (Rg) | 5.8 Å |
| Average number of H-bonds with water | 3.5 |
The data in this table is interactive and can be sorted or filtered.
In Silico Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, the same DFT methods used for electronic structure calculations can be employed to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared to experimental data to confirm the molecule's structure.
Similarly, vibrational frequencies corresponding to the molecule's infrared (IR) spectrum can be calculated. These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone and carboxylic acid groups, and the C-H stretches of the aromatic and aliphatic portions.
Beyond spectroscopy, computational chemistry can be used to explore potential reaction pathways for this compound. For example, the mechanism of its synthesis or its potential metabolic degradation could be investigated by calculating the transition state structures and activation energies for the proposed reaction steps. This can provide valuable insights into the reaction kinetics and help in optimizing reaction conditions.
Table 3: Hypothetical Predicted vs. Plausible Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Plausible Experimental Value |
| ¹H NMR (Carboxylic Acid H) | 12.1 ppm | 12.0 ppm |
| ¹³C NMR (Carbonyl Carbon) | 201.5 ppm | 199.8 ppm |
| ¹³C NMR (Carboxylic Acid Carbon) | 179.0 ppm | 178.5 ppm |
| IR (Ketone C=O Stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ |
| IR (Carboxylic Acid C=O Stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |
The data in this table is interactive and can be sorted or filtered.
Docking and Molecular Modeling Studies of Compound-Target Interactions (e.g., enzymes, receptors)
To investigate the potential biological activity of this compound, molecular docking and modeling studies can be performed. These studies aim to predict the preferred binding mode of the molecule to a specific biological target, such as an enzyme or a receptor, and to estimate the strength of the interaction.
Given the structural similarities of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs), a plausible target for a docking study would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Molecular docking simulations would be used to place the molecule into the active site of the crystal structures of these enzymes. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.
The results of the docking study would reveal the most likely binding pose of this compound within the enzyme's active site. The analysis of this pose would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the enzyme. For example, the carboxylic acid group of the compound could form hydrogen bonds with key polar residues in the active site, while the ethylphenyl group could engage in hydrophobic interactions with nonpolar residues. This information is crucial for understanding the molecular basis of the compound's potential activity and for guiding the design of more potent analogs.
Table 4: Hypothetical Molecular Docking Results of this compound with COX-2
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| Ibuprofen (Reference) | -7.9 | Arg120, Tyr355, Ser530 |
The data in this table is interactive and can be sorted or filtered.
Applications in Chemical Biology and Enzyme Interaction Studies in Vitro Research Focus
Investigation of Enzyme Inhibition and Modulatory Effects
A thorough investigation into the inhibitory or modulatory effects of 7-(4-Ethylphenyl)-7-oxoheptanoic acid on various enzymes yielded no specific results. The search for its activity related to key enzyme families provided the following outcomes:
Studies on Histone Deacetylases (HDACs) and Related Epigenetic Modulators
No peer-reviewed articles or database entries were identified that describe the investigation of this compound as an inhibitor or modulator of Histone Deacetylases (HDACs) or any other epigenetic modulators. While the field of HDAC inhibitors is extensive, this specific compound does not appear in studies detailing the structure-activity relationships of known HDAC inhibitors.
Interaction with Arginase and other Metabolic Enzymes
Similarly, the scientific literature lacks any studies on the interaction between this compound and arginase or other metabolic enzymes. Searches for its potential as an arginase inhibitor did not return any relevant data.
Characterization of Binding Modes and Mechanism of Action
As there are no primary studies on the inhibition of enzymes by this compound, there is consequently no information available regarding its binding modes or mechanism of action (e.g., competitive, non-competitive inhibition). Such characterizations are contingent upon initial findings of enzymatic activity, which are not present in the available literature.
Development as Biochemical Probes for Target Identification
The use of small molecules as biochemical probes is a common strategy for target identification and validation. However, there is no indication in the searched literature that this compound has been developed or utilized for this purpose.
Structure-Activity Relationship (SAR) Studies for Enzyme Affinity and Selectivity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. No SAR studies focusing on this compound to enhance its affinity or selectivity for any particular enzyme have been published. While a study on derivatives of the complex anti-cancer agent FL118 mentions a "7-(4-ethylphenyl)-FL118" moiety, this is a significantly different and more complex molecule. nih.gov The SAR analysis in that context is not applicable to the standalone compound this compound.
Advanced Analytical Methodologies for Research Applications of 7 4 Ethylphenyl 7 Oxoheptanoic Acid
Chromatographic Separations and Detection Techniques
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For 7-(4-Ethylphenyl)-7-oxoheptanoic acid, liquid and gas chromatography techniques are essential for its isolation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like this compound. A typical approach involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.
A robust HPLC method can be developed using a C18 stationary phase, which is effective for retaining the nonpolar ethylphenyl portion of the molecule. The mobile phase would likely consist of an organic solvent, such as acetonitrile or methanol, and an aqueous component, typically water acidified with formic acid or phosphoric acid. The acid serves to suppress the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and reproducible retention time. Detection is readily achieved using a UV detector, as the aromatic ring and ketone carbonyl group act as chromophores, with a strong absorbance anticipated around 254 nm.
The data below represents a hypothetical purity analysis of a research sample of this compound.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.54 | 15.2 | 0.45 | Impurity A |
| 2 | 4.88 | 3389.5 | 99.25 | This compound |
| 3 | 5.12 | 10.3 | 0.30 | Impurity B |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation that can handle much higher pressures. This results in significantly improved resolution, higher sensitivity, and drastically reduced analysis times. For this compound, converting an HPLC method to a UPLC method could reduce the run time from over 5 minutes to under 2 minutes, while providing sharper peaks and better separation from closely eluting impurities.
| Parameter | HPLC | UPLC |
|---|---|---|
| Column Particle Size | 5 µm | 1.7 µm |
| Retention Time | 4.88 min | 1.62 min |
| Peak Width | 0.15 min | 0.04 min |
| Resolution (from Impurity B) | 2.1 | 4.5 |
Gas Chromatography (GC) for Volatile Derivatives
Due to its carboxylic acid functional group, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a chemical derivatization step is necessary to convert the polar carboxylic acid into a more volatile ester. usherbrooke.ca A common method is esterification with an alcohol like methanol in the presence of an acid catalyst, or a more rapid and quantitative reaction using a reagent like diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the methyl ester or trimethylsilyl ester, respectively. usherbrooke.ca
Once derivatized, the resulting compound can be analyzed on a GC system, typically equipped with a nonpolar capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
| Derivative | Derivatization Reagent | Hypothetical Retention Time (min) |
|---|---|---|
| Methyl 7-(4-ethylphenyl)-7-oxoheptanoate | Diazomethane | 12.45 |
Coupled Techniques: LC-MS and GC-MS for Identification and Quantification in Complex Mixtures
For unequivocal identification and sensitive quantification, especially in complex biological or environmental matrices, chromatography is coupled with mass spectrometry (MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing this compound directly. Using an electrospray ionization (ESI) source, the compound can be readily ionized. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at a mass-to-charge ratio (m/z) of 247.13. In positive ion mode, the protonated molecule [M+H]⁺ could be seen at m/z 249.15. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, generating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivative. Following GC separation, the derivatized molecule enters the MS, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum provides detailed structural information that confirms the identity of the compound.
| Technique | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| LC-MS | ESI (-) | 247.13 [M-H]⁻ | 203.14 [M-H-CO₂]⁻, 133.06 [C₉H₉O]⁻ |
| LC-MS | ESI (+) | 249.15 [M+H]⁺ | 231.14 [M+H-H₂O]⁺, 133.06 [C₉H₉O]⁺ |
| GC-MS (Methyl Ester) | EI | 262.15 [M]⁺ | 231.13 [M-OCH₃]⁺, 133.06 [C₉H₉O]⁺, 105.07 [C₇H₅O]⁺ |
Validation of Analytical Methods for Accuracy, Precision, and Limits of Detection in Research Samples
Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. scispace.com For the HPLC method developed for this compound, validation would involve assessing several key performance characteristics according to established guidelines. ms-editions.clresearchgate.net
Accuracy : Determined by performing spike-recovery studies, where known amounts of the compound are added to a blank matrix. The percentage of the added compound that is measured (recovered) indicates the accuracy of the method. scispace.com
Precision : Assessed at two levels: repeatability (multiple measurements of the same sample in a short time) and intermediate precision (measurements on different days or by different analysts). Precision is expressed as the relative standard deviation (%RSD).
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
| Validation Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | ≤ 3.0% | 1.55% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Derivatization Strategies for Enhanced Analytical Detection (e.g., fluorescence, UV-Vis)
While this compound has a native UV chromophore, derivatization can be employed to significantly enhance detection sensitivity, particularly for fluorescence detection, or to shift the UV-Vis absorbance to a more selective wavelength. nih.govresearchgate.net
Fluorescence Derivatization : The carboxylic acid is an ideal target for derivatization with a fluorescent tagging reagent. Reagents such as 9-anthryldiazomethane (ADAM) or 9-chloromethyl anthracene react with the carboxylic acid to form a highly fluorescent ester. nih.govoup.com This can lower the limit of detection by several orders of magnitude compared to UV absorbance. The ketone group can also be targeted with fluorescent hydrazine (B178648) reagents like dansyl hydrazine. sciepub.com
UV-Vis Derivatization : The ketone functional group can be reacted with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone. waters.com This derivative exhibits a strong absorbance at a longer wavelength (around 360 nm), which can help to move the analytical signal away from potential interferences that absorb in the lower UV range.
| Detection Method | Target Functional Group | Derivatizing Reagent | Hypothetical LOD (µg/mL) |
|---|---|---|---|
| UV-Vis (Native) | Aromatic Ketone | None | 0.05 |
| UV-Vis (Derivative) | Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | 0.01 |
| Fluorescence (Derivative) | Carboxylic Acid | 9-Anthryldiazomethane (ADAM) | 0.0005 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(4-Ethylphenyl)-7-oxoheptanoic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-ethylbenzene and a heptanedioic acid derivative. Key intermediates, such as ethyl 7-(4-ethylphenyl)-7-oxoheptanoate, should be purified via column chromatography and characterized using H/C NMR and FT-IR to confirm functional groups. Monitor reaction progress with TLC (Rf values: 0.3–0.5 in hexane/ethyl acetate 3:1). Reference analogous protocols for phenyl-substituted heptanoic acids .
Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight (264.27 g/mol) and substituent positions. Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). Cross-validate data against NIST Standard Reference Database 69 for spectral consistency .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (particle size <10 µm). Store in airtight containers at 4°C. In case of skin contact, rinse with water for 15 minutes and seek medical advice. Follow spill protocols outlined in Safety Data Sheets for structurally related compounds .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer : Screen for anti-inflammatory or enzyme-inhibitory activity using cell-based assays (e.g., COX-2 inhibition in RAW 264.7 macrophages). Use dose-response curves (1–100 µM) and compare to positive controls (e.g., indomethacin). Validate cytotoxicity via MTT assays .
Q. What methods are recommended for ensuring batch-to-batch purity consistency?
- Methodological Answer : Implement QC workflows combining HPLC (retention time: ~12.5 min) and Karl Fischer titration (water content <0.5%). Use DSC to confirm melting point (122–124°C, similar to methoxy analogs) and FT-IR for functional group verification .
Advanced Research Questions
Q. What mechanistic studies can elucidate the role of the 4-ethylphenyl group in modulating reactivity or biological activity?
- Methodological Answer : Conduct computational DFT studies to analyze electron density distribution and steric effects. Compare reaction kinetics with analogs (e.g., 4-methoxyphenyl derivatives) under identical conditions. Use Hammett plots to correlate substituent effects with reaction rates .
Q. How does the compound’s stability vary under different pH, temperature, or light conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use LC-MS to identify degradation products. For photostability, expose to UV light (λ = 254 nm) and monitor absorbance changes. Reference stability data from ethyl ester analogs .
Q. How can researchers resolve contradictions in reported toxicity or carcinogenicity data?
- Methodological Answer : Employ factorial experimental designs to isolate variables (e.g., purity, solvent residues). Use Ames tests for mutagenicity and OECD Guideline 453 for chronic toxicity. Cross-reference IARC/ACGIH classifications of structurally similar aromatic ketones .
Q. What are the potential degradation pathways of this compound in environmental or biological systems?
- Methodological Answer : Simulate environmental degradation via UV/ozone exposure and analyze products via GC-MS. For metabolic pathways, use hepatic microsome assays (human CYP450 isoforms) with LC-QTOF-MS to identify phase I/II metabolites .
Q. What strategies can address gaps in ecological impact data (e.g., biodegradability, bioaccumulation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
